molecular formula C6H3Br2N3 B1149209 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-93-7

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Katalognummer: B1149209
CAS-Nummer: 1357945-93-7
Molekulargewicht: 276.919
InChI-Schlüssel: ZPNAATFNDUMTNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of pyrazolo[3,4-b]pyridine. One common method includes the reaction of pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is crucial for consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
One of the primary applications of 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine derivatives is as inhibitors of GSK-3, an enzyme implicated in several diseases including diabetes, cancer, and neurodegenerative disorders. Compounds containing this scaffold have shown promising results in preclinical studies as potential treatments for conditions such as Alzheimer's disease and bipolar disorder due to their ability to modulate signaling pathways associated with these conditions .

Anti-Cancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anti-cancer properties. For instance, specific modifications to the 3,6-dibromo structure have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. These compounds have been evaluated as potential therapeutics for bladder cancer and other malignancies .

Neuroprotective Effects
The neuroprotective potential of these compounds has been highlighted in studies focusing on neurodegenerative diseases. They act as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which plays a role in synaptic transmission and plasticity. This modulation could offer therapeutic avenues for conditions like Parkinson's disease and schizophrenia .

Synthesis and Structural Modifications

The synthesis of this compound often involves various chemical reactions including Suzuki-Miyaura cross-coupling techniques that allow for the introduction of different aryl groups at specific positions on the pyrazole ring. The versatility in its synthesis enables the creation of a library of derivatives with tailored biological activities .

Synthesis Method Yield (%) Comments
Suzuki-Miyaura Cross-Coupling62–98Effective for introducing diverse aryl groups
One-Pot SynthesisVariesSimplifies the process but may require purification steps

Case Studies

Several studies have documented the efficacy of this compound derivatives:

  • Case Study on Antitubercular Activity : A recent investigation demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating their potential as new antitubercular agents. The study involved molecular docking simulations followed by biological assays that confirmed the efficacy of selected compounds .
  • Case Study on Alzheimer’s Disease : A derivative was tested for its ability to inhibit GSK-3 and showed significant neuroprotective effects in vitro. The results suggest that this compound could be a lead candidate for further development in treating Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at positions 3 and 6 allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with bromine substituents at the 3rd and 6th positions. This unique structure contributes to its reactivity and biological profile. The molecular formula is C_7H_4Br_2N_4, with a molecular weight of approximately 292.94 g/mol. The presence of bromine atoms enhances the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to inhibit several kinases, which are critical in cell signaling pathways associated with cancer and other diseases. The mechanism often involves binding to the ATP-binding site of these enzymes, thereby blocking their activity and inhibiting cell proliferation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that this compound exhibits:

  • Antiproliferative Effects : It has been shown to induce apoptosis in cancer cells by targeting tubulin polymerization and protein kinase signal transduction pathways .
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to arrest the cell cycle in various cancer cell lines (e.g., HeLa, MCF7) .
  • Inhibition of Angiogenesis : The compound also exhibits properties that inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

Beyond cancer treatment, this compound has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both bacterial and fungal strains. For instance:

  • Antibacterial Properties : It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .
  • Antifungal Activity : Some derivatives have been evaluated for their antifungal properties, showing potential against various fungal pathogens.

Neurotropic Activities

Recent investigations have pointed towards the neurotropic activities of certain derivatives of this compound. These compounds have been studied for their potential use in treating neurological disorders:

  • Anxiolytic and Antidepressant Effects : Some derivatives exhibit anxiolytic properties without causing muscle relaxation at therapeutic doses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The structure-activity relationship studies have revealed that modifications at specific positions can significantly alter biological activity.

Compound NameStructural FeaturesUnique Properties
3-Bromo-1-(tetrahydro-2H-pyran)pyrazolo[3,4-b]pyridineSingle bromine atomLower reactivity due to fewer leaving groups
5-Methylpyrazolo[3,4-b]pyridineMethyl substitution instead of bromineDifferent biological activity profile
7-BromoquinazolineContains a quinazoline coreDifferent therapeutic applications

This table illustrates how variations in structure can lead to different biological activities.

Case Studies

  • Anticancer Evaluation : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives for anticancer activity against multiple cell lines (HeLa, MCF7), compounds showed significant cytotoxicity with IC50 values in the low micromolar range .
  • Antimicrobial Testing : A series of derivatives were tested against common bacterial strains; results indicated effective zones of inhibition comparable to standard antibiotics .

Eigenschaften

IUPAC Name

3,6-dibromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNAATFNDUMTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.